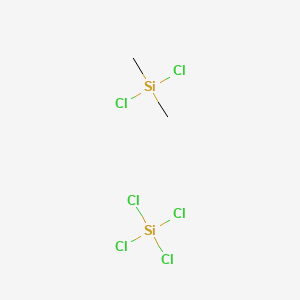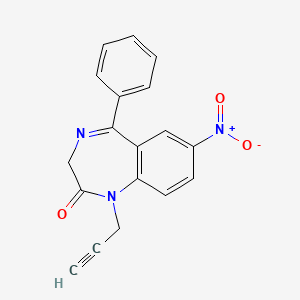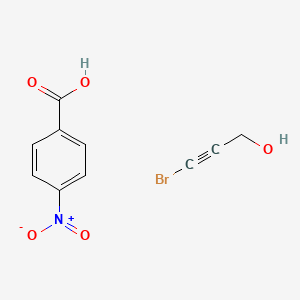![molecular formula C11H15N3O2S B14649102 Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto- CAS No. 52789-07-8](/img/structure/B14649102.png)
Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, and a mercapto group, making it a versatile molecule in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto- typically involves the reaction of 4-(dimethylamino)aniline with carbonyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The mercapto group is introduced through subsequent reactions involving thiol-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto- involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: Similar structure but lacks the dimethylamino and mercapto groups.
N-Phenylacetamide: Contains a phenyl ring but lacks the additional functional groups present in Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-.
Uniqueness
Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
52789-07-8 |
|---|---|
Fórmula molecular |
C11H15N3O2S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
N-[[4-(dimethylamino)phenyl]carbamoyl]-2-sulfanylacetamide |
InChI |
InChI=1S/C11H15N3O2S/c1-14(2)9-5-3-8(4-6-9)12-11(16)13-10(15)7-17/h3-6,17H,7H2,1-2H3,(H2,12,13,15,16) |
Clave InChI |
LKFFFJMCDDSGGR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC(=O)NC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]](/img/structure/B14649025.png)
![1-Chloro-3-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14649027.png)

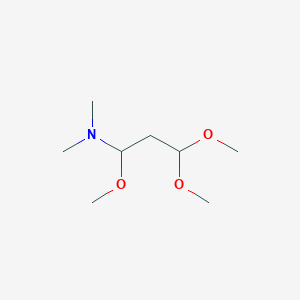
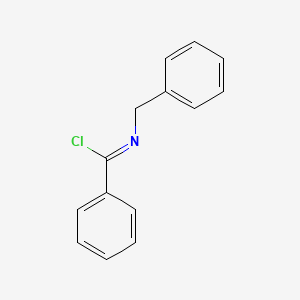


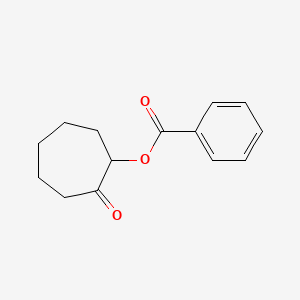
methanone](/img/structure/B14649095.png)


